1-[(Pyren-1-YL)methyl]-1H-imidazole
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Overview
Description
1-[(Pyren-1-YL)methyl]-1H-imidazole is a compound that combines the structural features of pyrene and imidazole. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyren-1-YL)methyl]-1H-imidazole typically involves the reaction of pyrene derivatives with imidazole. One common method is the alkylation of imidazole with a pyrene-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyren-1-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the pyrene and imidazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(Pyren-1-YL)methyl]-1H-imidazole involves its interaction with various molecular targets. The pyrene moiety can intercalate between nucleic acid bases, disrupting the structure of DNA and RNA. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The imidazole ring can also coordinate with metal ions, affecting enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
1-(Pyren-1-yl)-1H-imidazole: Similar structure but lacks the methyl group on the imidazole ring.
1-(Pyren-1-yl)-2-methyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
1-(Pyren-1-yl)-1H-benzo[d]imidazole: Contains a fused benzene ring with the imidazole.
Uniqueness: 1-[(Pyren-1-YL)methyl]-1H-imidazole is unique due to the presence of both the pyrene and imidazole moieties, which confer distinct photophysical and chemical properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .
Properties
CAS No. |
866959-52-6 |
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Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-(pyren-1-ylmethyl)imidazole |
InChI |
InChI=1S/C20H14N2/c1-2-14-4-5-16-6-7-17(12-22-11-10-21-13-22)18-9-8-15(3-1)19(14)20(16)18/h1-11,13H,12H2 |
InChI Key |
JOMOBSFEGMBRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=CN=C5 |
Origin of Product |
United States |
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